2-cyano-N-(2-methoxyethyl)acetamide
Overview
Description
2-cyano-N-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C6H10N2O2. It is a white to yellow solid with a melting point of 84-86°C . This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
2-cyano-N-(2-methoxyethyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of cyanoacetamide with 2-methoxyethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Chemical Reactions Analysis
2-cyano-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Condensation Reactions: It can undergo cyclocondensation reactions with compounds like phenacyl bromide to form pyrrole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products depend on the reagents and conditions used.
Common reagents for these reactions include phenacyl bromide, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-cyano-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The methoxyethyl group can influence the compound’s solubility and reactivity. Detailed pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-cyano-N-(2-methoxyethyl)acetamide can be compared with similar compounds such as:
2-cyanoacetamide: A simpler analog with a similar cyano group but lacking the methoxyethyl substituent.
N-methylcyanoacetamide: Contains a methyl group instead of the methoxyethyl group, affecting its reactivity and applications.
The presence of the methoxyethyl group in this compound provides unique properties, such as increased solubility and specific reactivity patterns, distinguishing it from these similar compounds.
Properties
IUPAC Name |
2-cyano-N-(2-methoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWODNNWVUWKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364680 | |
Record name | 2-cyano-N-(2-methoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-44-4 | |
Record name | 2-cyano-N-(2-methoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-n-(2-methoxy-ethyl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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